![molecular formula C9H6BrF3N2 B13965687 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole](/img/structure/B13965687.png)
5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole
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Overview
Description
5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of bromine and trifluoroethyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole typically involves the bromination of 1-(2,2,2-trifluoroethyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:
Bromination: Introduction of the bromine atom into the indazole ring.
Purification: Separation and purification of the desired product using techniques like recrystallization or chromatography.
Quality Control: Ensuring the purity and quality of the final product through analytical methods such as NMR and HPLC.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions like Suzuki or Heck coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation Products: Formation of oxidized derivatives of the indazole ring.
Coupling Products: Formation of biaryl or other coupled products through palladium-catalyzed reactions.
Scientific Research Applications
The compound 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole is a chemical intermediate that has applications in pharmaceutical research. Patent literature and scientific studies suggest its use in synthesizing various therapeutic agents.
Synthesis and Chemical Properties
- Synthesis : One patent describes a method for synthesizing 7-bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine, involving drying wet solids under vacuum at 50-55°C for 18-20 hours .
- Bromination Process : Research indicates that bromination of a related compound is most effective using 10 equivalents of 96% sulfuric acid at 25°C for 18 hours, with NBS (N-Bromosuccinimide) as a reagent .
Pharmaceutical Applications
- HIV Inhibitors : Derivatives of indazole compounds are used as inhibitors of human immunodeficiency virus (HIV) replication. These compounds are designed as Capsid inhibitors for treating HIV infections .
- 5HT3 Receptor Antagonists : Certain indazole derivatives act as 5HT3 receptor antagonists, useful for treating diseases through the administration of a pharmaceutical composition . However, specific compounds like N-(3)-l-azabicyclo[2.2.2]oct-3-yl-5-bromo-l-(2,2,2-trifluoroethyl)-lH-Indazole-3-carboxamide are excluded from the application .
** 관련 화합물**
Mechanism of Action
The mechanism of action of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
Uniqueness
5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole is unique due to the combination of the indazole ring with bromine and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic and research applications. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further functionalization.
Biological Activity
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrF3N. The presence of the bromine atom and the trifluoroethyl group enhances its lipophilicity and potential interactions with biological targets. The trifluoroethyl group is particularly noted for increasing the compound's ability to cross cell membranes, which may enhance its therapeutic efficacy.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, which may influence binding affinity and specificity. Additionally, the trifluoroethyl moiety can enhance the compound's pharmacokinetic properties, making it a promising candidate for drug development .
Anticancer Properties
Recent studies have demonstrated that indazole derivatives exhibit notable anticancer activity. For instance, related compounds have shown promising inhibitory effects against various human cancer cell lines:
- Inhibitory Activity : Compounds derived from indazole structures have been evaluated against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells using MTT assays. One study reported an IC50 value of 5.15 µM against K562 cells, indicating significant anticancer potential .
- Mechanism : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest by targeting pathways involving Bcl-2 family proteins and the p53/MDM2 interaction .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on its efficacy compared to established antimicrobial agents are still limited .
Case Studies
- Antitumor Activity : In a study involving indazole derivatives, several compounds were synthesized and tested for their antitumor activity. The results indicated that certain modifications to the indazole structure significantly enhanced cytotoxicity against cancer cell lines. For example, derivatives with specific fluorine substitutions showed improved IC50 values compared to standard treatments like 5-fluorouracil .
- Enzyme Inhibition : Research has indicated that this compound may inhibit specific enzymes involved in tumor progression. The detailed mechanisms remain under investigation but suggest a role in modulating signaling pathways critical for cancer cell survival .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | K562 | 5.15 | Induction of apoptosis via Bcl-2 inhibition |
Indazole Derivative A | A549 | 10.0 | Cell cycle arrest |
Indazole Derivative B | Hep-G2 | 8.0 | Inhibition of p53/MDM2 pathway |
Properties
Molecular Formula |
C9H6BrF3N2 |
---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
5-bromo-1-(2,2,2-trifluoroethyl)indazole |
InChI |
InChI=1S/C9H6BrF3N2/c10-7-1-2-8-6(3-7)4-14-15(8)5-9(11,12)13/h1-4H,5H2 |
InChI Key |
RFLFJWDQFXRMJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2CC(F)(F)F |
Origin of Product |
United States |
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